Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluoro or trifluoromethyl groups.
Major Products Formed
Oxidation: 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-oxopropanoate
- Ethyl 3-(2-bromo-6-(trifluoromethyl)phenyl)-3-oxopropanoate
- Ethyl 3-(2-iodo-6-(trifluoromethyl)phenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C12H10F4O3 |
---|---|
Molecular Weight |
278.20 g/mol |
IUPAC Name |
ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10F4O3/c1-2-19-10(18)6-9(17)11-7(12(14,15)16)4-3-5-8(11)13/h3-5H,2,6H2,1H3 |
InChI Key |
NEBKYPWVBGJVNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
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